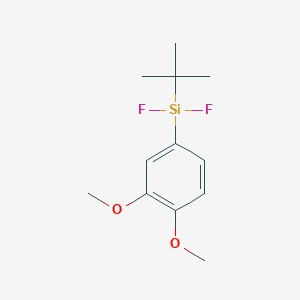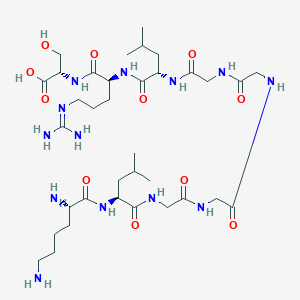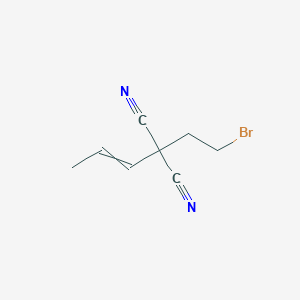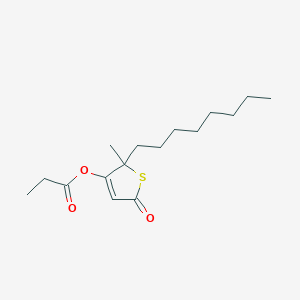![molecular formula C12H18O B12589155 4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one CAS No. 629624-72-2](/img/structure/B12589155.png)
4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one is an organic compound with a complex structure that includes a cyclohexene ring and a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one typically involves the reaction of 4-methylcyclohex-3-en-1-ol with pent-1-en-3-one under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methylcyclohex-3-en-1-ol: A related compound with similar structural features.
4-methylcyclohex-2-en-1-one: Another similar compound with slight variations in the cyclohexene ring structure.
Properties
CAS No. |
629624-72-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one |
InChI |
InChI=1S/C12H18O/c1-4-12(13)10(3)11-7-5-9(2)6-8-11/h4-5,10-11H,1,6-8H2,2-3H3/t10?,11-/m0/s1 |
InChI Key |
LFDURWZODHEMAB-DTIOYNMSSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)C(=O)C=C |
Canonical SMILES |
CC1=CCC(CC1)C(C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)



![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)

![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)

![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
